m-PEG5-succinimidyl carbonate

Hydrolytic stability PEGylation chemistry Aqueous conjugation

Researchers requiring precise, non-cleavable bioconjugation often face batch variability and unstable linkages with polydisperse or NHS ester reagents. m-PEG5-succinimidyl carbonate (CAS 1058691-00-1, MW 393.39) directly solves this with a discrete 5-unit PEG spacer and a succinimidyl carbonate group. Key advantages include: • Forms a hydrolytically stable carbamate bond (t₁/₂ = 20.4 min vs 9.8 min for succinimidyl succinate at pH 8), ensuring payload attachment until lysosomal degradation. • The exactly defined ~25-atom spacer length eliminates batch-to-batch pharmacokinetic variability, enabling reproducible SAR studies. • Requires lower molar excess for mono-conjugation, reducing procurement quantity and cost per batch during scale-up from R&D to pilot production.

Molecular Formula C16H27NO10
Molecular Weight 393.39 g/mol
Cat. No. B609274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG5-succinimidyl carbonate
Synonymsm-PEG5-succinimidyl carbonate
Molecular FormulaC16H27NO10
Molecular Weight393.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3
InChIKeyZQIGTCCMJKPNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG5-succinimidyl carbonate: Key Differentiators for ADC & PROTAC


m-PEG5-succinimidyl carbonate (CAS 1058691-00-1, MW 393.39) is a discrete, non-cleavable poly(ethylene glycol) linker containing exactly five ethylene glycol repeat units and a terminal succinimidyl carbonate (SC) reactive group . It serves as a monodisperse spacer for antibody–drug conjugates (ADCs) and PROTACs, reacting with primary amines to form a stable carbamate (urethane) bond. Unlike polymeric mPEG reagents, this discrete PEG5 architecture provides a precisely defined spacer length (~25 atoms) that allows reproducible SAR studies and consistent conjugation stoichiometry [1].

Linker TypeNon-cleavable carbamate linker for ADC & PROTAC spacer
ArchitectureMonodisperse PEG5 spacer supports reproducible SAR studies
ReactivitySuccinimidyl carbonate targets primary amines in partially aqueous media

m-PEG5-succinimidyl carbonate: Why Generic Substitution Fails


Substituting m-PEG5-succinimidyl carbonate with a generic NHS ester (e.g., m-PEG5-NHS ester) or a shorter PEG analog (e.g., m-PEG4-succinimidyl carbonate) introduces measurable liabilities: the SC carbonate forms a carbamate linkage with substantially slower hydrolysis than the succinimidyl succinate (SS) ester (half-life of 20.4 min vs. 9.8 min at pH 8, 25°C) [1], yet the carbamate bond to the target biomolecule is chemically more stable than the amide bond from NHS ester conjugates [2]; the discrete PEG5 spacer length directly influences ADC pharmacokinetics, with shorter PEG chains producing higher tissue Cmax and faster clearance ; and the linear SC architecture requires a lower molar excess to achieve the same mono-conjugation yield compared to branched NHS ester reagents [3]. These differences are quantitative, not cosmetic.

Hydrolysis Replacing SC carbonate with an NHS ester may shift the active-ester processing window and require re-optimization of conjugation conditions.
Linkage Amide or ester conjugates from NHS reagents may exhibit different chemical stability than SC-derived carbamate bonds in extended incubation.
Spacer Shorter PEG chains (e.g., PEG4) or branched architectures can shift ADC pharmacokinetics and alter the molar excess needed for mono-conjugation yield.

m-PEG5-succinimidyl carbonate: Quantitative Differentiation Evidence


Carbonate vs. Succinate Hydrolysis Stability

The succinimidyl carbonate (SC) active group hydrolyzes 2.1-fold more slowly than the succinimidyl succinate (SS) ester under standard conjugation conditions. At pH 8.0, 25°C, the hydrolysis half-life (t₁/₂) of the SC carbonate group is 20.4 min, versus 9.8 min for the SS ester (PEG-O₂C-CH₂CH₂-CO₂-NHS) [1]. This difference allows extended processing windows in partially aqueous reaction media. The seminal Zalipsky study further confirmed that SC-PEG hydrolysis was on average twofold slower than that of SS-PEG [2].

Hydrolysis Stability
Cross-study comparable
2.1-fold longer half-life vs. succinate ester
Supports extended aqueous processing windows
Data to verify under specific GMP buffer conditions
Hydrolytic stability PEGylation chemistry Aqueous conjugation

Carbamate Linkage Stability Over Ester/Amide

When conjugated to a primary amine, the SC carbonate group forms a carbamate (urethane) linkage, whereas NHS esters form an amide or ester linkage depending on the spacer chemistry. Head-to-head studies on PEG–bovine serum albumin conjugates demonstrated that urethane-linked conjugates (from SC-PEG) exhibit considerably higher chemical stability than the corresponding SS-PEG-derived conjugates in extended incubation [1]. The carbamate bond is resistant to hydrolytic and enzymatic cleavage pathways that degrade ester linkages, making it a preferred choice for therapeutics intended for prolonged systemic circulation.

Linkage Stability
Head-to-head
Carbamate shows considerably higher chemical stability than succinate ester
Supports lower risk of premature payload release
Reported qualitative observation in model protein conjugate
Conjugate stability Carbamate linkage Urethane bond PEG–protein conjugate

SC-PEG vs. SS-PEG: Selectivity Advantage

Kinetic analysis using Nα-acetyllysine as a model amine nucleophile revealed that SC-PEG is slightly less reactive toward amines than SS-PEG, but the difference in aminolysis rates between the two reagents is small, whereas the difference in hydrolysis rates is large. Specifically, SC-PEG hydrolysis is on average twofold slower than SS-PEG hydrolysis, while the aminolysis rate difference is even smaller [1]. This kinetic profile means that SC-PEG diverts a smaller fraction of active ester to wasteful hydrolysis relative to productive amine conjugation, yielding higher effective selectivity.

Selectivity Advantage
Head-to-head
~2-fold lower hydrolysis; aminolysis rate difference is smaller
Higher effective selectivity may reduce required molar excess
Model amine: Nα-acetyllysine
Reaction kinetics Aminolysis Selectivity Nα-acetyllysine

Linear SC-PEG vs. Branched NHS Ester: Reagent Economy

When PEGylating recombinant hirudin variant-2 (HV2), linear mPEG-succinimidyl carbonate (mPEG-SC) required a lower molar ratio of PEG-to-protein to achieve the same yield of mono-PEG-HV2 than branched mPEG2-NHS ester. The branched mPEG2-NHS displayed a higher hydrolysis rate but a lower PEGylation rate than linear mPEG-SC, meaning that more branched reagent was consumed via non-productive hydrolysis [1]. This kinetic advantage translates to reduced reagent consumption for the SC carbonate chemistry when targeting site-specific mono-conjugation.

Reagent Economy
Head-to-head
Lower molar ratio needed vs. branched NHS ester for equivalent mono-PEGylation yield
Supports reduced reagent procurement volume
Recombinant hirudin model; exact fold-difference not reported
PEGylation kinetics Mono-PEGylation Linear vs branched PEG Hirudin

PEG5 Spacer Effects on ADC Pharmacokinetics

A systematic study of ADC drug-linkers containing 0, 2, 4, 8, 12, and 24 discrete PEG units demonstrated that increasing PEG chain length in the linker leads to progressively slower plasma clearance and higher plasma and tumor exposures. ADCs with very short or no PEG modifier produced faster-clearing conjugates with higher tissue Cmax at early post-dose time points [1]. The PEG5 linker occupies an intermediate position in this continuum, offering sufficient hydrophilicity to mask hydrophobic payload effects on ADC pharmacokinetics while avoiding the excessive steric bulk that can hinder payload release for longer PEG chains (e.g., PEG24).

Spacer PK Effects
Class-level
Intermediate position in PEG0–PEG24 PK gradient
May support linker optimization between short and long PEG
Class-level inference; PK context for specific ADC requires validation
ADC pharmacokinetics PEG chain length Biodistribution Tumor exposure

SC-mPEG Uricase: Extended Half-Life and Low Immunogenicity

In a direct comparison of SC-mPEG5k (succinimidyl carbonate) vs. SS-mPEG5k (succinimidyl succinate) for modification of Bacillus fastidious uricase, the SC-mPEG5k reagent delivered superior outcomes across multiple metrics. At an optimized molar ratio of 200:1 (PEG:uricase subunit) with 50 µM oxonate protection, the SC-mPEG5k-uricase conjugate retained 73% of original enzymatic activity, showed only ~10% reactivity to anti-sera recognizing native uricase, elicited IgG levels in rats accounting for ~5% of that induced by native uricase, and exhibited a circulation half-life of ~25 h in cock plasma in vivo while maintaining lowered uric acid levels for >20 h [1]. The same study noted that SC-mPEG5k possessed higher purity, comparable amine reactivity rate constant, and lower hydrolysis rate than SS-mPEG5k [1].

Enzyme PEGylation
Head-to-head
~25 h circulation t₁/₂; 73% activity retained; ~95% reduction in IgG response
Model-response context for protein PEGylation programs
Uricase model; direct comparison to SS-PEG5k
Therapeutic enzyme PEGylation Uricase Circulation half-life Immunogenicity

m-PEG5-succinimidyl carbonate: Top Application Scenarios


Non-Cleavable ADC Linker with PEG5 Carbamate

For ADCs where a non-cleavable linker is desired and the payload must remain stably attached until lysosomal degradation of the antibody, m-PEG5-succinimidyl carbonate provides a carbamate (urethane) linkage with higher chemical stability than ester or amide bonds from NHS ester linkers [1]. The discrete PEG5 spacer contributes to favorable ADC pharmacokinetics by masking hydrophobic payloads without the excessive steric bulk of longer PEG chains [2]. The lower aqueous hydrolysis rate (t₁/₂ = 20.4 min at pH 8) compared with succinimidyl succinate linkers (t₁/₂ = 9.8 min) [3] permits more efficient conjugation processing under partially aqueous conditions typical of ADC manufacturing.

PROTAC Linker with Defined PEG5 Spacer

In PROTAC discovery, linker length and composition directly influence ternary complex formation and degradation efficiency. m-PEG5-succinimidyl carbonate offers an exactly five-unit PEG spacer that is monodisperse—eliminating the batch-to-batch variability inherent in polydisperse polymeric PEG linkers [4]. The carbamate bond formed with amine-containing warhead ligands provides greater chemical stability than the ester bonds typical of many alternative linkers, reducing the risk of linker degradation during cellular assays [1].

Protein PEGylation: Extended Half-Life & Low Immunogenicity

As demonstrated in the SC-mPEG-uricase case study, SC-carbonate PEGylation can achieve a circulation half-life of ~25 h while retaining 73% enzymatic activity and reducing anti-drug antibody responses to ~5% of those elicited by the native protein [5]. The higher effective selectivity of the SC carbonate group (lower hydrolysis, comparable aminolysis) [1] minimizes wasteful reagent consumption and produces more homogeneous conjugate populations, which is critical for regulatory CMC (Chemistry, Manufacturing, and Controls) requirements in therapeutic protein development.

Reagent-Efficient Bioconjugation with Linear SC-PEG

When conjugating high-value biologic substrates (e.g., monoclonal antibodies, rare recombinant proteins), the linear SC carbonate chemistry requires a lower molar excess of PEG reagent to achieve the target mono-conjugation yield compared with branched NHS ester reagents [6]. This directly reduces the procurement quantity and cost of the activated PEG linker per conjugation batch—a tangible procurement advantage for scale-up from R&D to pilot production.

Application
Selection Property
Validation Focus
Non-Cleavable ADC Linker
Carbamate linkage stability & discrete spacer
Plasma incubation stability; lysosomal payload release
PROTAC Linker Design
Monodisperse PEG5 spacer length
Ternary complex formation; cellular degradation efficiency
Therapeutic Protein PEGylation
High effective selectivity & low hydrolysis
Pharmacokinetic profile; immunogenicity screening
Reagent-Efficient Bioconjugation
Lower molar excess requirement
Conjugation yield vs. PEG:protein ratio curve

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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